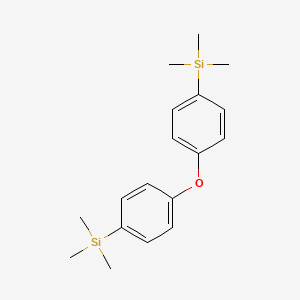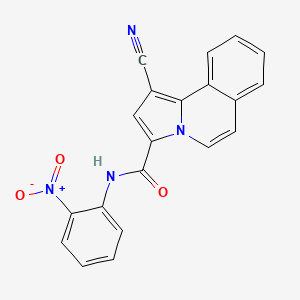
2,7-Dimethoxyphenanthrene
描述
2,7-Dimethoxyphenanthrene is an organic compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of two methoxy groups (-OCH₃) attached to the phenanthrene backbone at the 2nd and 7th positions. Phenanthrenes are known for their diverse biological activities and are found in various natural sources, including plants and fungi .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethoxyphenanthrene typically involves the methylation of phenanthrene derivatives. One common method includes the use of 9,10-phenanthrenequinone as a starting material. The reaction involves the reduction of 9,10-phenanthrenequinone with sodium dithionite in the presence of tetrabutylammonium bromide, followed by methylation using dimethyl sulfate . The reaction conditions include:
- Solvent: Tetrahydrofuran (THF) and water
- Temperature: Room temperature
- Reagents: Sodium dithionite, tetrabutylammonium bromide, dimethyl sulfate, sodium hydroxide
Industrial Production Methods: the synthesis methods used in laboratories can be scaled up for industrial purposes, ensuring proper handling of reagents and optimization of reaction conditions for higher yields .
化学反应分析
Types of Reactions: 2,7-Dimethoxyphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using acetyl chloride and aluminum chloride.
Major Products:
Oxidation: Formation of phenanthrenequinones.
Reduction: Formation of dihydrophenanthrenes.
Substitution: Formation of acetylated phenanthrenes.
科学研究应用
Chemistry: Used as a precursor for synthesizing other phenanthrene derivatives.
Medicine: Potential therapeutic agent for conditions involving oxidative stress and inflammation.
Industry: Used in the synthesis of dyes, pigments, and other organic materials.
作用机制
The biological effects of 2,7-Dimethoxyphenanthrene are primarily attributed to its ability to modulate oxidative stress and inflammatory pathways. It enhances the expression of nuclear factor (erythroid-derived 2)-like 2 (Nrf2) and its downstream heme oxygenase-1 proteins while decreasing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) via the nuclear factor-κB (NF-κB) pathway . This dual action results in reduced levels of reactive oxygen species and inflammatory mediators .
相似化合物的比较
2,6-Dihydroxy-5,8-dimethoxyphenanthrene: Isolated from Pleione praecox, known for its α-glucosidase inhibitory activity.
2,3,7-Trihydroxy-4,8-dimethoxyphenanthrene: Isolated from Pleione maculata, also exhibits α-glucosidase inhibitory activity.
Uniqueness: 2,7-Dimethoxyphenanthrene is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its strong antioxidant and anti-inflammatory properties. This makes it a valuable compound for research in oxidative stress and inflammation-related diseases .
属性
IUPAC Name |
2,7-dimethoxyphenanthrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-17-13-5-7-15-11(9-13)3-4-12-10-14(18-2)6-8-16(12)15/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLTYIFHOFYVKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40305905 | |
| Record name | 2,7-dimethoxyphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40305905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74307-30-5 | |
| Record name | NSC172567 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172567 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7-dimethoxyphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40305905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AR-D38 2,7-DIMETHOXYPHENANTHRENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



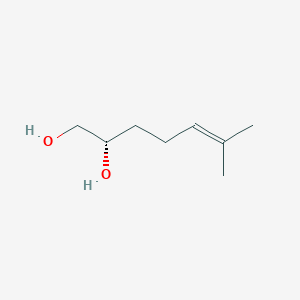
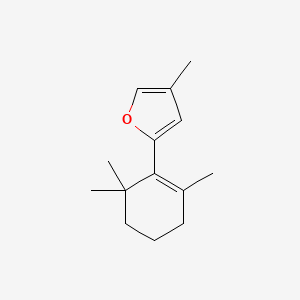
![4-[4-(4-Methylphenyl)pentyl]cyclohex-3-en-1-one](/img/structure/B11945154.png)
![2,2-Diphenyl-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11945155.png)


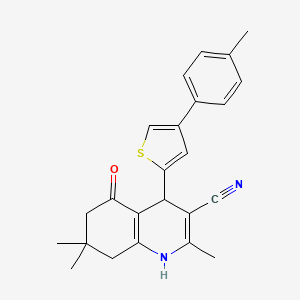
![Bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B11945174.png)
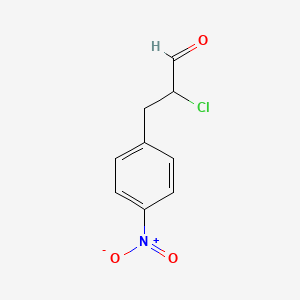
![4-{[(2-Methoxyanilino)carbonyl]amino}benzoic acid](/img/structure/B11945181.png)

